molecular formula C10H11N3O2 B8420303 2-((Dimethylamino)methyl)-3-nitrobenzonitrile

2-((Dimethylamino)methyl)-3-nitrobenzonitrile

Cat. No.: B8420303
M. Wt: 205.21 g/mol
InChI Key: DQFBSUDVLRAVEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((Dimethylamino)methyl)-3-nitrobenzonitrile is a useful research compound. Its molecular formula is C10H11N3O2 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

2-[(dimethylamino)methyl]-3-nitrobenzonitrile

InChI

InChI=1S/C10H11N3O2/c1-12(2)7-9-8(6-11)4-3-5-10(9)13(14)15/h3-5H,7H2,1-2H3

InChI Key

DQFBSUDVLRAVEJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C=CC=C1[N+](=O)[O-])C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of 2-(bromomethyl)-3-nitrobenzonitrile (1.10 g, 4.56 mmol) (prepared according to the method described in Tetrahedron 40: 1863-1868 (1984)) and dimethylamine hydrochloride (0.74 g, 9.13 mmol) in CH2Cl2 (15 mL) was added triethylamine (1.85 g, 18.25 mmol) dropwise at 0° C. The resulting mixture was stirred at room temperature for 2 h and evaporated to dryness under reduced pressure. The residue was diluted with water (10 mL) and extracted with EtOAc (3×50 mL). The EtOAc solution was dried over anhydrous Na2SO4, filtered, and evaporated to dryness under reduced pressure. The residue was purified by MPLC on silica gel using a mixture of EtOAc and hexane as eluent to give 2-((dimethylamino)methyl)-3-nitrobenzonitrile (0.75 g, 80%) as a yellow oil. 1H NMR (400 MHz, CDCl3): δ 7.93 (br d, 1H, J=8.0 Hz), 7.85 (dd, 1H, J=8.0, 1.4 Hz), 7.55 (t, 1H, J=8.0 Hz), 3.94 (s, 2H), 2.24 (s, 6H).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.74 g
Type
reactant
Reaction Step Two
Quantity
1.85 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

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